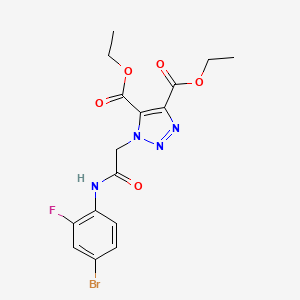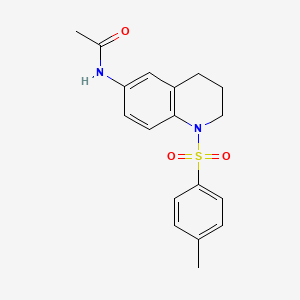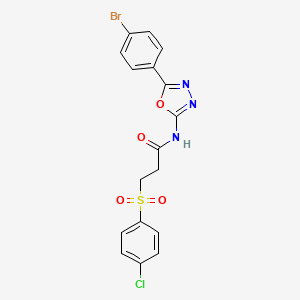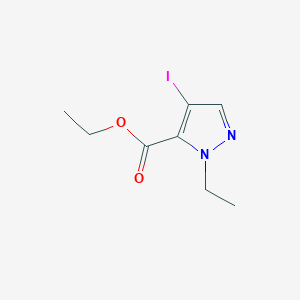![molecular formula C8H17NO3 B2452811 2-[(2-methoxyethoxy)methyl]morpholine CAS No. 1339129-65-5](/img/structure/B2452811.png)
2-[(2-methoxyethoxy)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methoxyethoxy)methyl]morpholine is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is a morpholine derivative, characterized by the presence of a methoxyethoxymethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its diverse applications in scientific research, particularly in chemistry and biology.
Applications De Recherche Scientifique
2-[(2-methoxyethoxy)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and catalyst in various organic synthesis reactions.
Biology: The compound is employed in the study of biological systems, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
A study on morpholine-modified ru-based agents, which could be related, showed that these agents could destroy the bacterial membrane and induce ros production in bacteria .
Biochemical Pathways
The induction of ros production suggests that it may affect oxidative stress pathways .
Result of Action
The related study on morpholine-modified ru-based agents showed significant anti-infective activity in vivo .
Safety and Hazards
Orientations Futures
An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH 2 Cl 2 or 2-aminoquinoline N-oxides in CH 3 CN in good yields . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .
Analyse Biochimique
Biochemical Properties
It is known that morpholine, the parent compound, interacts with various biomolecules . Given the structural similarity, it is plausible that 2-(2-Methoxyethoxymethyl)morpholine may interact with similar biomolecules, potentially influencing biochemical reactions.
Cellular Effects
It is possible that, like morpholine, it may have some influence on cell function .
Temporal Effects in Laboratory Settings
It is known that morpholine, the parent compound, has been used in various laboratory settings .
Metabolic Pathways
Morpholine, the parent compound, is known to be involved in several metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyethoxy)methyl]morpholine typically involves the reaction of morpholine with 2-methoxyethoxymethyl chloride. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-methoxyethoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces simpler amines.
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog with the formula C4H9NO, used in various industrial applications.
2-(2-Methoxyethyl)morpholine: Another derivative with similar applications but different structural features.
Uniqueness: 2-[(2-methoxyethoxy)methyl]morpholine is unique due to the presence of the methoxyethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specialized applications where other morpholine derivatives may not be suitable.
Propriétés
IUPAC Name |
2-(2-methoxyethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXSKQVJSCVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CNCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)
![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)


![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)


![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
